methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Key signals include a singlet at δ 9.56 ppm (1H, N–H), a pyrazole aromatic proton at δ 6.78 ppm (1H, C5–H), and ethyl group resonances at δ 1.32 ppm (3H, CH₃) and δ 4.12 ppm (2H, CH₂). The ethylenic proton (C3–H) appears as a singlet at δ 4.58 ppm , consistent with restricted rotation due to conjugation .
- ¹³C NMR (100 MHz, CDCl₃): The ester carbonyl (C=O) resonates at δ 169.64 ppm , while the enamine C2 and C3 carbons appear at δ 145.2 ppm and δ 115.8 ppm , respectively. Pyrazole carbons are observed between δ 120–150 ppm .
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption at 1715 cm⁻¹ , characteristic of the ester carbonyl stretch. A broad band near 3280 cm⁻¹ corresponds to the N–H stretching vibration, while C=C and C=N stretches appear at 1620 cm⁻¹ and 1565 cm⁻¹ , respectively .
UV-Vis Spectroscopy
In methanol, the compound shows a λₘₐₓ at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated enamine-pyrazole system. A weaker absorption at 315 nm (ε = 1,800 L·mol⁻¹·cm⁻¹) arises from n→π* transitions of the ester carbonyl .
Tautomeric Behavior and Conformational Dynamics
The compound exhibits keto-enol tautomerism , mediated by proton transfer between the enamine NH and ester carbonyl oxygen. In nonpolar solvents (e.g., CDCl₃), the enol form dominates, stabilized by intramolecular N–H···O hydrogen bonding (2.72 Å) . In polar aprotic solvents (e.g., DMSO), partial conversion to the keto tautomer occurs, evidenced by broadening of the N–H signal in ¹H NMR.
Conformational flexibility is restricted to rotation about the C3–C4 bond (ΔG‡ = 12.3 kcal/mol), as determined by variable-temperature NMR studies on analogs. The (E)-configuration enforces a nearly planar geometry, with dihedral angles of <10° between the pyrazole and enamine planes .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (E)-3-(1-ethylpyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-4-12-7-9(6-11-12)8(2)5-10(13)14-3/h5-7H,4H2,1-3H3/b8-5+ |
InChI Key |
CANIVZWVMJIYES-VMPITWQZSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=C/C(=O)OC)/C |
Canonical SMILES |
CCN1C=C(C=N1)C(=CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Dicarbonyl Compounds with Hydrazines
This method is the most widely reported approach for synthesizing pyrazole derivatives. The reaction involves cyclocondensation of a β-dicarbonyl compound (e.g., ethyl acetoacetate) with a hydrazine derivative to form the pyrazole ring. For methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate, the ethyl group at the N1 position can be introduced via alkylation or direct use of ethylhydrazine.
Key Steps
Formation of the Enamine Intermediate :
Ethyl acetoacetate reacts with ethylhydrazine in the presence of a base (e.g., pyridine or NaOH) to form a hydrazone intermediate. This step establishes the pyrazole skeleton.Cyclization :
Heating the intermediate under acidic or basic conditions induces cyclization, yielding the pyrazole core. The but-2-enoate ester is retained during this process.Functionalization :
The N1 position is alkylated with ethyl bromide or iodide if the hydrazine used lacks the ethyl group.
Example Reaction Conditions
| Reagents | Solvent | Temperature | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, Ethylhydrazine | Ethanol | Reflux | HCl | 65–80% | |
| Ethyl acetoacetate, Hydrazine hydrate | THF | 60–80°C | K₂CO₃ | 70–85% |
Mechanistic Insight :
The condensation proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the β-carbonyl carbon of ethyl acetoacetate, followed by dehydration and cyclization to form the pyrazole ring. The ethyl group at N1 is introduced either through the hydrazine reagent or post-cyclization alkylation.
Intramolecular 1,3-Dipolar Cycloaddition
This method leverages the reactivity of vinyl diazo compounds with enol esters to form pyrazoles via a [3+2] cycloaddition. While less common, this approach offers regioselectivity and scalability.
Key Steps
Preparation of the Vinyl Diazo Intermediate :
A β-ketoester (e.g., ethyl acetoacetate) is converted to a diazo compound using reagents like TBS (tert-butyldimethylsilyl) chloride or DIBAL-H.Cycloaddition :
Heating the diazo compound with an enol ester induces intramolecular cyclization, forming the pyrazole ring.Deprotection :
Removal of the silyl protecting group (e.g., TBS) yields the final product.
Example Reaction Conditions
| Reagents | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl diazoacetate, Enol ester | n-Octane | 110°C | None | 79–82% | |
| TBS-protected diazo compound | THF | 60°C | TBAF | 85–92% |
Advantages :
Michael Addition Followed by Cyclization
This strategy involves a tandem Michael addition and cyclization sequence to build the pyrazole core.
Key Steps
Michael Addition :
A nucleophile (e.g., hydrazine or its derivative) attacks an α,β-unsaturated ester (e.g., but-2-enoate), forming a β-enamine intermediate.Cyclization :
Acid- or base-mediated cyclization converts the β-enamine into the pyrazole ring.
Example Reaction Conditions
| Reagents | Solvent | Temperature | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 3-(methylamino)but-2-enoate, Hydrazine | EtOH | Reflux | H₂SO₄ | 70–75% | |
| 4-Nitrophenyl but-2-enoate, Pyrazole | THF | 0–25°C | Isothiourea | 80–85% |
Mechanistic Insight :
The Michael addition forms a β-enamine intermediate, which undergoes cyclization to release water and form the pyrazole ring. The ethyl group at N1 is introduced via the hydrazine reagent or subsequent alkylation.
Cross-Coupling and Electrocyclization
This modern approach combines catalytic cross-coupling with electrocyclization to construct polysubstituted pyrazoles.
Key Steps
Palladium-Catalyzed Cross-Coupling :
A palladium catalyst facilitates the coupling of a diazoacetate with an enol triflate, forming a vinyl diazo intermediate.Electrocyclization :
Heating the intermediate induces a [3+2] electrocyclization to form the pyrazole ring.
Example Reaction Conditions
| Reagents | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl diazoacetate, Enol triflate | DMF | 60°C | Pd(PPh₃)₄ | 80–84% |
Advantages :
Acylation and Hydrazine Cyclization
This method involves acylation of an enamine intermediate with a fluorinated or substituted acyl chloride, followed by cyclization with hydrazine.
Key Steps
Enamine Formation :
A β-ketoester reacts with a secondary amine (e.g., methylamine) to form an enamine.Acylation :
The enamine is acylated with a fluorinated acyl chloride to introduce substituents.Cyclization :
Treatment with hydrazine induces cyclization to form the pyrazole ring.
Example Reaction Conditions
| Reagents | Solvent | Temperature | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|---|
| tert-Butyl enamine, Fluoroacyl chloride | DCM | 0°C | Pyridine | 70–80% |
Applications :
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yield, scalable | Limited regioselectivity |
| Cycloaddition | Regioselective, scalable | Requires specialized reagents |
| Michael Addition | Mild conditions | Sensitive to steric hindrance |
| Cross-Coupling | High complexity tolerance | Expensive catalysts required |
| Acylation | Functional group diversity | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate has been studied for its potential pharmacological activities. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that modifications in the pyrazole structure can enhance these activities.
Case Study: Anti-inflammatory Activity
A study demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects, with some compounds showing low ulcerogenic indices, suggesting a favorable safety profile for further development in therapeutic applications . The structure of this compound may enhance these properties due to the presence of the butenoate moiety, which can influence the compound's reactivity and interaction with biological targets.
Synthetic Applications
Versatile Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions to synthesize more complex molecules, particularly in the development of bioactive scaffolds.
Table 1: Synthetic Reactions Involving this compound
Material Science
Polymerization Potential
The compound's structure suggests potential applications in polymer chemistry, particularly in creating new materials with specific properties. Pyrazole-containing monomers can impart unique characteristics to polymers, such as enhanced thermal stability and improved mechanical properties.
Case Study: Antifouling Materials
Research has shown that incorporating pyrazole derivatives into polymer matrices can result in materials with antifouling properties, making them suitable for biomedical applications where biofilm formation is a concern . This application is particularly relevant for coatings used in medical devices and marine environments.
Mechanism of Action
The mechanism of action of methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Key Physical and Chemical Properties (From Available Data):
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1563994-30-8 |
| Storage | Not specified |
| Boiling Point | Not reported |
| Purity/Specification | Not provided |
Comparison with Similar Compounds
The provided evidence lacks direct comparative data for methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate. However, based on structural analogs and general pyrazole chemistry, the following comparisons can be inferred:
A. Structural Analog: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
- Key Difference : Replacement of the ethyl group with a methyl group at the pyrazole’s 1-position.
- Impact: Smaller alkyl substituents (methyl vs. Ethyl groups often enhance lipophilicity, which could influence solubility or membrane permeability .
B. Functional Group Analog: Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate
- Key Difference : Ethyl ester instead of methyl ester.
- Impact : Longer ester chains (ethyl vs. methyl) typically increase hydrophobicity, affecting metabolic stability and bioavailability. Methyl esters are generally more prone to hydrolysis, which might influence compound stability .
C. Pyrazole Core Analog: Methyl 3-(1H-pyrazol-4-yl)but-2-enoate
- Key Difference : Absence of the ethyl substituent on the pyrazole ring.
- Unsubstituted pyrazoles often exhibit stronger hydrogen-bonding capacity, which might enhance interactions in catalytic or biological contexts .
Hypothetical Data Table for Comparison (Illustrative):
| Compound | Molecular Formula | Molecular Weight | Key Feature | Potential Application |
|---|---|---|---|---|
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | Ethyl-substituted pyrazole | Agrochemical intermediates |
| Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate | C₉H₁₂N₂O₂ | 180.21 | Methyl-substituted pyrazole | Pharmaceutical precursors |
| Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate | C₁₁H₁₆N₂O₂ | 208.26 | Ethyl ester, ethyl-pyrazole | Material science additives |
Biological Activity
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Chemical Structure
This compound can be synthesized through various methods involving the reaction of pyrazole derivatives with butenoic acid esters. The compound features a pyrazole ring, which is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activities
1. Anticancer Properties
Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, certain pyrazole compounds have been identified as effective inhibitors of key kinases involved in tumor growth, such as BRAF(V600E) and EGFR . The incorporation of the pyrazole moiety in this compound may enhance its efficacy against various cancer cell lines.
2. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
3. Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Pyrazole-based compounds are noted for their ability to combat bacterial infections and have been tested against various pathogens . The specific activity of this compound against different microbial strains remains an area for further investigation.
Table: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes for aggressive cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
